3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole
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Overview
Description
3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their diverse biological activities. This compound features a unique azepinoindole structure, which makes it an interesting subject for chemical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure. This reaction typically uses methanesulfonic acid under reflux in methanol, yielding the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted indoles with various functional groups .
Scientific Research Applications
3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a building block for pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a wide range of biological activities.
Azepinoindole: Similar structure but with different substituents.
Carbazole: Another indole derivative with significant biological properties
Uniqueness
3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole is unique due to its specific azepinoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
3547-19-1 |
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Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
9-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9-pentaene |
InChI |
InChI=1S/C12H12N2/c1-8-10-3-2-4-11-12(10)9(7-14-11)5-6-13-8/h2-4,7,14H,5-6H2,1H3 |
InChI Key |
AEOXHPCCCHFYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCC2=CNC3=CC=CC1=C23 |
Origin of Product |
United States |
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